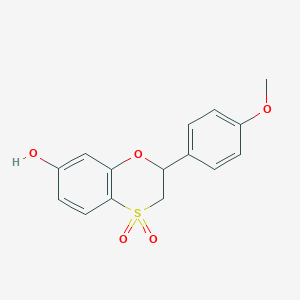
1,4-Benzoxathiin-7-ol, 2,3-dihydro-2-(4-methoxyphenyl)-, 4,4-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Benzoxathiin-7-ol, 2,3-dihydro-2-(4-methoxyphenyl)-, 4,4-dioxide is a chemical compound known for its unique structure and properties This compound belongs to the class of benzoxathiins, which are heterocyclic compounds containing both oxygen and sulfur atoms in their ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzoxathiin-7-ol, 2,3-dihydro-2-(4-methoxyphenyl)-, 4,4-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxyphenylthiol with an appropriate dihydroxybenzene derivative in the presence of an oxidizing agent. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as sulfuric acid or phosphoric acid to facilitate the cyclization process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations. This ensures the efficient production of this compound with minimal impurities.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Benzoxathiin-7-ol, 2,3-dihydro-2-(4-methoxyphenyl)-, 4,4-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify its existing structure.
Reduction: Reduction reactions can be used to remove the dioxide functionality, leading to different derivatives.
Substitution: The methoxy group can be substituted with other functional groups to create a wide range of analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under conditions such as reflux or microwave irradiation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can lead to a variety of functionalized benzoxathiin derivatives.
Aplicaciones Científicas De Investigación
1,4-Benzoxathiin-7-ol, 2,3-dihydro-2-(4-methoxyphenyl)-, 4,4-dioxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism by which 1,4-Benzoxathiin-7-ol, 2,3-dihydro-2-(4-methoxyphenyl)-, 4,4-dioxide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to form stable complexes with these targets, modulating their activity and leading to various biological effects. The pathways involved may include oxidative stress response, signal transduction, and gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
- 1,4-Benzoxathiin-6-ol, 2,3-dihydro-2-(4-methoxyphenyl)-, 4,4-dioxide
- 1,4-Benzoxathiin-7-ol, 2,3-dihydro-2-(4-chlorophenyl)-, 4,4-dioxide
Uniqueness
1,4-Benzoxathiin-7-ol, 2,3-dihydro-2-(4-methoxyphenyl)-, 4,4-dioxide is unique due to the presence of the methoxy group, which enhances its reactivity and potential applications. This distinguishes it from other benzoxathiin derivatives that may have different substituents, leading to variations in their chemical behavior and biological activity.
Propiedades
Número CAS |
865541-40-8 |
|---|---|
Fórmula molecular |
C15H14O5S |
Peso molecular |
306.3 g/mol |
Nombre IUPAC |
2-(4-methoxyphenyl)-4,4-dioxo-2,3-dihydro-1,4λ6-benzoxathiin-7-ol |
InChI |
InChI=1S/C15H14O5S/c1-19-12-5-2-10(3-6-12)14-9-21(17,18)15-7-4-11(16)8-13(15)20-14/h2-8,14,16H,9H2,1H3 |
Clave InChI |
BNWHJNHOCUXLRO-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2CS(=O)(=O)C3=C(O2)C=C(C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[Imino(phenyl)methyl]-5-(trifluoromethyl)aniline](/img/structure/B12524986.png)
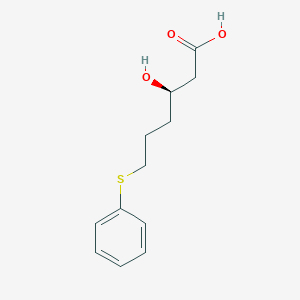
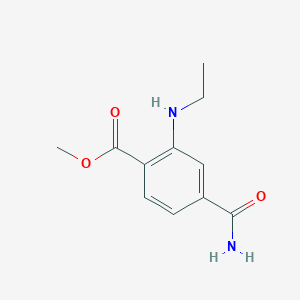

![3-{(E)-[(2-Bromophenyl)imino]methyl}-1-oxoquinoxalin-1-ium-4(1H)-olate](/img/structure/B12525016.png)
![2,4-Di-tert-butyl-6-[(1H-imidazol-1-yl)methyl]phenol](/img/structure/B12525020.png)
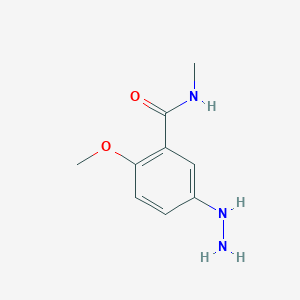
![2-Azabicyclo[2.2.1]hept-5-ene-3-thione](/img/structure/B12525029.png)
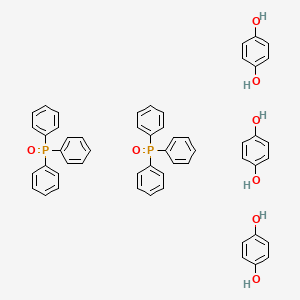
![N-[2-Methoxy-5-methyl-4-(methylsulfamoyl)phenyl]acetamide](/img/structure/B12525037.png)

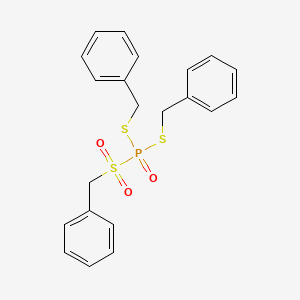

![1H-Isoindole-1,3(2H)-dione, 2-[(3S)-3,7-dimethyloctyl]-](/img/structure/B12525061.png)
